molecular formula C10H13N3 B172346 2-Butyl-2H-benzo[d][1,2,3]triazole CAS No. 16584-01-3

2-Butyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B172346
CAS No.: 16584-01-3
M. Wt: 175.23 g/mol
InChI Key: DRFDQBZSCVSFKT-UHFFFAOYSA-N
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Description

2-Butyl-2H-benzo[d][1,2,3]triazole is a versatile chemical scaffold in medicinal chemistry and materials science. The 1,2,3-triazole core is a privileged structure in drug discovery, known for its ability to interact with a variety of biological enzymes and receptors through hydrogen bonding and dipole interactions . Recent research highlights the significant potential of 1,2,3-triazole and benzotriazole derivatives as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are critical targets in neurodegenerative disease research, and non-selective inhibitors are of particular interest for conditions like Parkinson's disease and all stages of Alzheimer's disease . Furthermore, the benzotriazole structure is a well-established corrosion inhibitor for copper and its alloys, with a long history of use in industrial applications to prevent metal degradation . As a building block, this compound enables further synthetic elaboration to create novel heterocyclic systems for developing new bioactive agents and functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-3-8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFDQBZSCVSFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Butyl 2h Benzo D 1 2 3 Triazole and Analogous N2 Alkyl Derivatives

Direct Synthesis Strategies for N2-Alkylation of the Benzo[d]agu.edu.trrsc.orgnih.govtriazole Core

Direct N-alkylation of benzotriazole (B28993) typically yields a mixture of N1 and N2 isomers, with the N1 product often being the major component due to thermodynamic stability. rsc.org However, various catalytic systems have been developed to enhance the selectivity for N2-alkylation.

One notable approach involves the use of scandium triflate (Sc(OTf)₃) as a catalyst for the reaction between benzotriazoles and cyclohexanones, which provides N2-alkylated products in high yields and with excellent regioselectivity. rsc.orgrsc.org This method is significant as it facilitates the formation of a new tetrasubstituted carbon center. rsc.orgrsc.org

Another powerful strategy employs rhodium catalysis. A rhodium-catalyzed reaction of benzotriazoles with diazo compounds or enynones has been shown to be highly selective for the N2 position. nih.govacs.org Density Functional Theory (DFT) calculations suggest that this reaction proceeds through a formal 1,3-hydrogen shift, a nonclassical pathway that differs from the typical carbene insertion into an N-H bond. nih.gov The choice of catalyst is crucial for controlling the regioselectivity of these reactions. For instance, iridium(III) pentafluorophenyl-substituted porphyrin has been found to promote selective N2-alkylation of benzotriazole with α-diazoacetates. acs.org

The table below summarizes key findings for direct N2-alkylation strategies.

CatalystAlkylating AgentKey Features
Scandium(III) triflateCyclohexanonesHigh N2-selectivity, formation of tetrasubstituted carbon centers. rsc.orgrsc.org
Rhodium complexesDiazo compounds/enynonesExcellent N2-selectivity via a nonclassical pathway. nih.govacs.org
Iridium(III) porphyrinα-DiazoacetatesPrecise control of N2-alkylation. acs.org

Huisgen-Type 1,3-Dipolar Cycloaddition Pathways for Regioselective 2-Substitution

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of five-membered heterocycles, including 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgsphinxsai.comfu-berlin.de This reaction involves the concerted cycloaddition of a 1,3-dipole with a dipolarophile. organic-chemistry.org In the context of 2-substituted benzotriazoles, this pathway offers a regioselective route to the desired products.

Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) for 2-Alkyl-2H-benzo[d]agu.edu.trrsc.orgnih.govtriazole Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click" reaction, known for its high efficiency, selectivity, and mild reaction conditions. jetir.orgwikipedia.orgnih.gov This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles from the reaction of terminal alkynes and azides. nih.gov While CuAAC is a cornerstone of modern organic synthesis, its direct application to form the 2-substituted benzotriazole core is less straightforward as it typically leads to 1,4-disubstituted triazoles. However, it can be employed in multi-step sequences to achieve the desired scaffold. The reaction is significantly accelerated in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. wikipedia.org

Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) and Other Metal-Mediated Approaches

In contrast to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to 1,5-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgresearchgate.netchalmers.seresearchgate.net This complementary regioselectivity makes RuAAC a valuable tool for synthesizing a broader range of triazole isomers. organic-chemistry.org Catalysts such as CpRuCl(PPh₃)₂ and CpRuCl(COD) are highly effective for this transformation. nih.govorganic-chemistry.orgresearchgate.net The mechanism of RuAAC is believed to involve the oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate, followed by reductive elimination. nih.govresearchgate.net This catalytic system is compatible with both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles. nih.govorganic-chemistry.orgresearchgate.net

The following table compares the regioselectivity of CuAAC and RuAAC.

Catalytic SystemReactantsProduct
Copper(I)Terminal Alkyne + Azide1,4-Disubstituted 1,2,3-triazole nih.gov
Ruthenium(II)Terminal Alkyne + Azide1,5-Disubstituted 1,2,3-triazole nih.govorganic-chemistry.orgresearchgate.net
Ruthenium(II)Internal Alkyne + Azide1,4,5-Trisubstituted 1,2,3-triazole nih.govorganic-chemistry.orgresearchgate.net

Metal-Free and Solvent-Free Synthetic Innovations

Recent advancements have focused on developing metal-free and solvent-free conditions for the synthesis of benzotriazoles to enhance the sustainability of these processes. researchgate.net For instance, the reaction of arynes with azides provides a rapid and mild metal-free pathway to substituted benzotriazoles. sphinxsai.com Additionally, methods utilizing basic ionic liquids as catalysts under solvent-free conditions for the N-alkylation of benzotriazole have been reported, offering a green alternative to traditional methods. researchgate.net

Multi-Component Reaction (MCR) Strategies for Diversified 2-Butyl-2H-benzo[d]agu.edu.trrsc.orgnih.govtriazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. researchgate.net MCRs have been successfully employed to construct complex heterocyclic scaffolds, including those containing a 1,2,3-triazole fused to a 1,4-benzodiazepine ring. researchgate.net These strategies often involve a sequence of reactions, such as a reductive amination followed by an intramolecular Huisgen cycloaddition, to rapidly assemble the desired molecular architecture. researchgate.net

Functionalization and Post-Synthetic Modification of the Benzo[d]agu.edu.trrsc.orgnih.govtriazole Core

The functionalization of the benzotriazole core is crucial for tuning its chemical and physical properties for specific applications. Post-synthetic modification (PSM) is a powerful technique for introducing functional groups onto a pre-existing molecular scaffold. This approach has been utilized to incorporate benzotriazole ligands into metal-organic frameworks (MOFs), such as ZIF-8, enhancing their gas uptake capacities. agu.edu.trresearchgate.net The introduction of functional groups like cyano or fluorine substituents onto benzotriazole-based conjugated polymers has also been systematically studied to understand their impact on the material's electronic properties for applications in organic solar cells. acs.org

Introduction of Electron-Donating and Electron-Withdrawing Moieties

The functionalization of the benzotriazole core with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is critical for modulating the electronic properties of the molecule. These groups can be introduced either by starting with a pre-substituted o-phenylenediamine or by direct functionalization of the benzotriazole ring.

Below is a table summarizing the introduction of various functional groups onto the benzotriazole scaffold.

Table 1: Examples of Functionalized Benzotriazole Derivatives
Starting Material Reagent/Method Functional Group Introduced Position Reference
1H-Benzotriazole Nitration Nitro (-NO₂) Various clockss.org
5-chloro-1H-benzotriazole Nitration Nitro (-NO₂) 6 and 7 clockss.org
Substituted Acyl Benzotriazoles N/A (Screened) Various EDGs and EWGs o-, m-, p- on phenyl ring rsc.orgscispace.com
Benzotriazole Moiety N/A (General SAR study) -Cl, -F, -NO₂, -CH₃ 5 or 6 nih.gov

Derivatization through Sonogashira Coupling and Related Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the benzotriazole scaffold. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly effective for this purpose. wikipedia.orgorganic-chemistry.org It is typically catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

This methodology has been successfully applied to the synthesis of highly conjugated, alkynyl-substituted benzotriazole derivatives. nih.gov The process involves a Sonogashira cross-coupling reaction as a key step to install the alkyne moiety onto the benzotriazole core. nih.gov

Beyond the Sonogashira reaction, other cross-coupling methods have been employed. A denitrogenative Suzuki-Miyaura cross-coupling has been reported for 1-(trifluoromethanesulfonyl)-1H-benzotriazoles, which react with aryl or vinyl boronic acids in the presence of a palladium catalyst and AgBF4 to yield ortho-substituted aniline derivatives. Furthermore, benzotriazole-based structures have been developed as efficient and inexpensive phosphine-free ligands for palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions, highlighting the dual role of the benzotriazole moiety as both a substrate and a ligand in catalysis. researchgate.net Nickel-catalyzed cross-coupling reactions involving N-acyl benzotriazoles have also been developed, demonstrating the breadth of catalytic systems applicable to these substrates. rsc.org

Table 2: Cross-Coupling Reactions for Benzotriazole Derivatization

Reaction Type Substrate Coupling Partner Catalyst System Product Type Reference
Sonogashira Halogenated Benzotriazole Terminal Alkyne Palladium/Copper Alkynyl-substituted Benzotriazole nih.gov
Suzuki-Miyaura (denitrogenative) N-triflatebenzotriazole Aryl/vinyl boronic acid Palladium / AgBF₄ ortho-Substituted Aniline
Nickel-Catalyzed Coupling N-acyl Benzotriazole Oxiranes/Oxetanes Nickel β-haloethyl / γ-halopropyl esters rsc.org

Advanced Synthetic Techniques for Scalable Production

The transition from laboratory-scale synthesis to scalable production requires the adoption of advanced methodologies that enhance efficiency, safety, and throughput. For 2-Butyl-2H-benzo[d] researchgate.netacs.orgtriazole and its derivatives, techniques such as solid-phase synthesis and continuous flow chemistry represent the forefront of modern synthetic strategies.

Solid-Phase Synthesis Protocols for 2-Butyl-2H-benzo[d]tcichemicals.comresearchgate.netacs.orgtriazole Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries for screening and optimization. In this method, the benzotriazole scaffold is chemically tethered to an insoluble polymer resin, allowing for the use of excess reagents and simplified purification by simple filtration and washing.

Recent developments in this area include the solid-phase synthesis of 1H-benzotriazoles utilizing Hartwig-Buchwald amination. tsijournals.com This approach facilitates the construction of the benzotriazole ring system on a solid support. While specific protocols for 2-butyl derivatives are not extensively detailed, the principles of SPS are broadly applicable. The general workflow involves anchoring a suitable precursor to the resin, executing the necessary chemical transformations (e.g., cyclization, alkylation, functional group modification), and finally cleaving the desired product from the solid support. This methodology is particularly advantageous for producing a diverse array of derivatives by systematically varying the building blocks in the final synthetic steps.

Continuous Flow Chemistry Methodologies for Enhanced Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety profiles for hazardous reactions, and the potential for straightforward automation and scalability.

While a specific continuous flow process for 2-Butyl-2H-benzo[d] researchgate.netacs.orgtriazole is not prominently reported, this technology has been successfully applied to the synthesis of structurally related heterocycles. For example, a protocol for the synthesis of substituted benzotriazin-4(3H)-ones has been developed using a continuous flow reactor. nih.govacs.org This method employs a photocyclization reaction of acyclic aryl triazine precursors, which are exposed to violet light (420 nm). nih.govacs.org The reaction proceeds rapidly, with residence times as short as 10 minutes, and affords excellent yields without the need for additives or photocatalysts. nih.govacs.org A patented method for benzotriazole synthesis also notes that the process is amenable to continuous production. google.com The successful application of flow chemistry to these related scaffolds strongly suggests its potential for the efficient, safe, and scalable production of N2-alkylated benzotriazoles.

Table 3: Parameters for Continuous Flow Synthesis of Benzotriazin-4(3H)-ones

Parameter Value/Condition Outcome Reference
Reactor Type Continuous Flow Photoreactor High throughput nih.govacs.org
Light Source High-power LED Efficient photocyclization nih.govacs.org
Wavelength 420 nm (Violet) Catalyst-free reaction nih.govacs.org
Residence Time 10 minutes Excellent yields nih.govacs.org
Scale 0.3 mmol Demonstrates scalability nih.gov
Byproduct N-methylacetamide Sole byproduct nih.gov

Mechanistic Investigations of 2 Butyl 2h Benzo D 1 2 3 Triazole Formation and Transformation

Elucidation of Reaction Pathways for N2-Substitution and Cycloaddition Processes

The formation of 2-Butyl-2H-benzo[d] Current time information in West Northamptonshire, GB.nih.govnih.govtriazole is primarily achieved through the N-alkylation of benzotriazole (B28993). This reaction, however, is complicated by the presence of two nucleophilic nitrogen atoms in the triazole ring (N1 and N2), leading to the formation of two constitutional isomers: 1-butylbenzotriazole and 2-butylbenzotriazole. The regioselectivity of this substitution is highly dependent on the reaction conditions.

Direct alkylation of benzotriazole with butyl halides typically yields a mixture of the N1 and N2 isomers. For instance, the reaction of benzotriazole with n-butyl bromide in the presence of a base can result in different isomer ratios depending on the solvent and base system used. researchgate.net The use of a basic ionic liquid, [Bmim]OH, as a catalyst under solvent-free conditions for the reaction with n-butyl bromide has been reported to yield an N1/N2 isomer ratio of 68:32. researchgate.net In another example using sodium hydroxide (B78521) in DMF, the ratio of 1-butylbenzotriazole to 2-butylbenzotriazole was found to be 53:47. researchgate.net

Beyond simple alkylation, cycloaddition reactions represent another important class of transformations for the benzotriazole core. While the 2-butyl substituent itself is not directly involved in the cycloaddition, its presence locks the heterocycle into the 2H-tautomeric form, influencing the electronic structure of the diene system involved in these reactions.

One notable example is the intermolecular [2+2] photocycloaddition. Studies have shown that benzotriazole can undergo a tautomer-selective photocycloaddition with maleimide (B117702) derivatives. nih.gov Further investigation with 2-alkyl benzotriazoles confirmed that this cycloaddition proceeds selectively through the 2H-tautomer. nih.gov This highlights a pathway where the specific electronic configuration of the 2-substituted isomer dictates its reactivity in pericyclic reactions. Another significant reaction is the [3+2] cycloaddition of in-situ generated arynes with azides to form benzotriazoles, a method that offers a modular synthesis approach. fu-berlin.de

The formation of the benzotriazole ring itself can be accomplished via methods like the reaction of o-phenylenediamines with tert-butyl nitrite (B80452), which serves as a nitrogen transfer agent to facilitate cyclization at room temperature without the need for a catalyst or acidic medium. rsc.org

Kinetic and Thermodynamic Studies of N1- and N2-Tautomeric Equilibrium in Benzo[d]Current time information in West Northamptonshire, GB.nih.govnih.govtriazole Systems

Benzotriazole exists as a mixture of two tautomers: the 1H- and 2H-forms. The position of this equilibrium is fundamental to understanding its reactivity, as the two tautomers possess different electronic and steric properties. up.pt Experimental and theoretical studies have consistently shown that the 1H-tautomer is the predominant and more stable form in both the gas phase and in solution at room temperature. up.ptnih.gov

The introduction of a substituent, such as a butyl group, at one of the nitrogen atoms eliminates this tautomerism, "locking" the molecule into either the 1-substituted or 2-substituted form. In the case of 2-Butyl-2H-benzo[d] Current time information in West Northamptonshire, GB.nih.govnih.govtriazole, the molecule is fixed in the less stable tautomeric form of the parent compound.

High-level ab initio calculations have been employed to study the electronic structures and relative stabilities of N-substituted benzotriazoles. nih.gov These studies reveal that the effects of the N-substituent depend on its position. A key finding is that 2H-benzotriazoles appear to be stabilized by conjugation between the benzene (B151609) and triazole rings, whereas 1H-benzotriazoles are destabilized. nih.gov The butyl group, being an electron-donating alkyl group, influences the electronic structure of the benzotriazole system, which can be related to its reactivity in processes like photocycloaddition and nitration. nih.gov

The thermodynamic parameters for the tautomeric equilibrium are crucial for predicting the distribution of products in reactions where the tautomers can interconvert.

Table 1: Thermodynamic Data for Benzotriazole Tautomers

Tautomer Relative Stability Key Structural Feature
1H-Benzotriazole More Stable Asymmetric, benzenoid
2H-Benzotriazole Less Stable Symmetric, quinonoid-like

This table is based on the general findings that the 1H tautomer is predominant. up.pt

Catalytic Cycle Analysis in Metal-Mediated Syntheses of 2-Butyl-2H-benzo[d]Current time information in West Northamptonshire, GB.nih.govnih.govtriazoles

Achieving high selectivity for the N2-alkylation of benzotriazole is a significant synthetic challenge. Metal-mediated, particularly rhodium-catalyzed, reactions have emerged as powerful tools for the regioselective synthesis of N2-substituted benzotriazoles.

One extensively studied reaction is the rhodium-catalyzed coupling of benzotriazoles with allenes. acs.org The mechanism of this N2-selective reaction has been investigated in depth, revealing key insights into the catalytic cycle. While initial proposals suggested an oxidative addition of the N-H bond to the rhodium(I) center, more recent studies point towards a different pathway. acs.org

The currently favored mechanism suggests that cationic rhodium species are the active catalysts. The catalytic cycle is thought to involve the coordination of the benzotriazole and allene (B1206475) to the metal center. A key step is the isomerization of the more stable 1H-benzotriazole tautomer to the reactive 2H-tautomer, followed by a proton shuttle mechanism, often assisted by the counteranion, to cleave the N-H bond, rather than a formal oxidative addition. acs.org This avoids the formation of a high-energy Rh(III)-hydride intermediate.

Proposed Catalytic Cycle for Rh-Catalyzed N2-Allenic Alkylation of Benzotriazole

Catalyst Activation: A precatalyst like [Rh(μ-Cl)(DPEPhos)]₂ can form a cationic active species.

Substrate Coordination: Benzotriazole (BTAH) and the allene coordinate to the rhodium center.

Proton Shuttle & N-H Cleavage: The N-H bond of the coordinated benzotriazole is cleaved via a proton shuttle mechanism, generating a rhodium-benzotriazolyl species.

Migratory Insertion: The allene inserts into the Rh-N bond.

Product Release: The N2-alkylated benzotriazole product is released, regenerating the active catalyst.

Similarly, rhodium-catalyzed reactions have been developed for the N2-arylation of benzotriazoles using N-sulfonyl azides, proceeding through sequential amidation and oxidation steps. nih.gov These metal-catalyzed approaches provide a synthetic handle to selectively access the 2-substituted isomers that are often disfavored under standard alkylation conditions.

Understanding the Influence of the 2-Butyl Moiety on Reaction Selectivity and Efficiency

The butyl group at the N2 position exerts a significant influence on the properties and reactivity of the benzotriazole core through a combination of steric and electronic effects.

Steric Effects: The n-butyl group is a flexible alkyl chain that can adopt various conformations. While not as sterically demanding as a tert-butyl group, its presence at the N2 position can still influence the approach of reagents to the adjacent N1 and N3 atoms and the C7 position of the benzene ring. This steric hindrance can play a role in directing further substitution reactions on the benzotriazole ring system.

Electronic Effects: As an alkyl group, the butyl moiety is weakly electron-donating through an inductive (+I) effect. This effect increases the electron density on the triazole ring compared to the unsubstituted parent compound. This altered electronic character can modulate the nucleophilicity and basicity of the remaining nitrogen atoms and affect the susceptibility of the aromatic ring to electrophilic attack. Studies on the electronic structure of N-substituted benzotriazoles have shown that such substituents significantly impact the stability and conjugation of the ring system. nih.gov

The influence of the butyl group is also evident in the efficiency and selectivity of its own formation. As mentioned, the N-alkylation of benzotriazole with butyl halides produces a mixture of N1 and N2 isomers, with the ratio being sensitive to reaction conditions. researchgate.netresearchgate.net This indicates that the kinetic barriers to attack at the N1 and N2 positions are comparable, and subtle changes in the reaction environment can shift the selectivity. The challenge in selectively synthesizing 2-butyl-2H-benzotriazole underscores the need for directed synthetic methods, such as the metal-catalyzed reactions discussed previously, which can overcome the intrinsic reactivity patterns of the benzotriazole nucleus.

Table 2: Regioselectivity in the Synthesis of Butylbenzotriazole

Reagent Base/Catalyst Solvent N1:N2 Ratio Reference
n-Butyl bromide [Bmim]OH None 68:32 researchgate.net

Theoretical and Computational Analysis of 2 Butyl 2h Benzo D 1 2 3 Triazole Systems

Electronic Structure Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic properties of supramolecular systems and heterocyclic compounds, including triazole derivatives. nih.govnih.govresearchgate.net DFT calculations allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to understanding the reactivity and photophysical properties of molecules like 2-Butyl-2H-benzo[d] meilerlab.orgsemanticscholar.orgresearchgate.nettriazole. nih.govmdpi.com By applying specific functionals and basis sets, such as B3LYP/6-31+G(d,p), researchers can accurately model the electronic characteristics of these complex systems. nih.govresearchgate.net

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. elixirpublishers.com The HOMO level is associated with the molecule's ability to donate electrons, while the LUMO level relates to its electron-accepting capability. elixirpublishers.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. elixirpublishers.com A small energy gap generally implies higher chemical reactivity and lower kinetic stability. elixirpublishers.com

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference Method
3,5-diamino-1,2,4-triazole (Gas Phase)-5.65-0.535.12B3LYP/6-31+G elixirpublishers.com
3,5-diamino-1,2,4-triazole (in DMSO)-5.71-0.784.93B3LYP/6-31+G elixirpublishers.com
2,1,3-Benzothiadiazole (B189464) Derivative (2c)-5.20 (Calculated)-3.19 (Calculated)2.01 (Calculated)DFT nih.gov
2,1,3-Benzothiadiazole Derivative (2d)-5.59 (Calculated)-3.21 (Calculated)2.38 (Calculated)DFT nih.gov

This table presents calculated values for related triazole and benzothiadiazole compounds to illustrate the concept of HOMO-LUMO energies and band gaps as determined by DFT methods. The values are not specific to 2-Butyl-2H-benzo[d] meilerlab.orgsemanticscholar.orgresearchgate.nettriazole.

Intramolecular Charge Transfer (ICT) is a phenomenon observed in molecules that contain both electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system. uclm.es This process is fundamental to the functioning of many organic electronic materials. Upon photoexcitation, an electron can move from the donor to the acceptor part of the molecule, creating a charge-separated excited state. researchgate.net The 2H-benzo[d] meilerlab.orgsemanticscholar.orgresearchgate.nettriazole moiety itself has acceptor characteristics, making it a suitable core for designing D-A-D type structures with significant ICT properties. uclm.esmdpi.com

The extent of charge transfer and the properties of the resulting ICT state are heavily influenced by chemical modifications to the donor or acceptor units and by the polarity of the surrounding solvent. lboro.ac.uk For instance, studies on benzothiazolyl-1,2,3-triazole derivatives have shown that adding strong electron-donating groups leads to significant red-shifted emissions and strong solvatofluorochromism, which are characteristic features of ICT. researchgate.net Computational studies, including DFT, can support experimental findings by modeling the charge distribution in both the ground and excited states, confirming the charge transfer character. uclm.eslboro.ac.uk

Molecular Geometry and Conformation Studies, including Steric Effects of the Butyl Substituent

Computational chemistry provides powerful tools for determining the stable conformations and geometric parameters of molecules. For 2-Butyl-2H-benzo[d] meilerlab.orgsemanticscholar.orgresearchgate.nettriazole, the planarity of the benzotriazole (B28993) ring system is a key feature. However, the attachment of the flexible butyl group at the N2 position introduces conformational possibilities. The butyl chain can adopt various rotational conformations (rotamers), and its orientation relative to the aromatic ring system will be determined by minimizing steric hindrance.

The steric bulk of the butyl substituent can influence the intermolecular packing in the solid state, potentially affecting the material's bulk properties. In related heterocyclic systems, it has been shown that substituent effects play a crucial role in the solid-state structures and crystal packing. nih.gov While specific conformational analysis of 2-Butyl-2H-benzo[d] meilerlab.orgsemanticscholar.orgresearchgate.nettriazole is not detailed in the provided sources, DFT optimization calculations would typically be employed to identify the lowest energy conformation, considering factors like bond lengths, bond angles, and dihedral angles. These calculations can reveal, for example, whether the butyl chain lies in the plane of the benzotriazole ring or is twisted out of the plane to avoid steric clashes.

Supramolecular Assembly Prediction through Molecular Dynamics Simulations

The self-assembly of small molecules into larger, ordered supramolecular structures is responsible for the functional properties of many advanced materials, such as organogels and molecular crystals. nih.govmdpi.com 2H-benzo[d] meilerlab.orgsemanticscholar.orgresearchgate.nettriazole derivatives are known for their ability to self-assemble, driven by non-covalent interactions like hydrogen bonding, π-stacking, and van der Waals forces. nih.govmdpi.com

Molecular Dynamics (MD) simulations are a powerful computational technique used to predict and analyze the self-assembly behavior of molecules over time. nih.govrsc.org By simulating the interactions of many molecules in a solvent, MD can provide atomistic-level insights into how individual molecules aggregate to form larger nanostructures, such as fibers or sheets. uvm.edunih.gov For example, MD simulations have been used to investigate the diffusion of 1,2,3-benzotriazole in polymer blends and to understand the formation of supramolecular gels. rsc.orgresearchgate.net Such simulations can help rationalize how modifications, like the addition of a butyl group, might influence the self-assembly process and the morphology of the resulting supramolecular structures.

Quantitative Structure-Property Relationship (QSPR) Modeling for N2-Alkyl Benzotriazoles

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural features of molecules with their physicochemical properties through mathematical equations. meilerlab.orgresearchgate.net These models are built by training an algorithm on a dataset of molecules for which the property of interest has been experimentally measured. meilerlab.org QSPR can be used to predict properties for new or untested compounds, accelerating materials discovery and reducing the need for extensive experimentation. researchgate.netresearchgate.net

For classes of compounds like N2-alkyl benzotriazoles, QSPR models can be developed to predict various properties, such as environmental partitioning, solubility, or electronic characteristics. The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural information. researchgate.netmdpi.com These descriptors are then used in statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build the predictive model. researchgate.netplos.org The robustness and predictive power of QSPR models are assessed through rigorous internal and external validation procedures. mdpi.complos.org

Advanced Materials Science Applications Derived from 2 Butyl 2h Benzo D 1 2 3 Triazole Scaffolds

Optoelectronic Functionalities and Device Integration

The unique electronic structure of the 2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole core makes it highly suitable for optoelectronic applications. Its electron-deficient character is widely utilized in constructing donor-acceptor (D-A) systems, which facilitate intramolecular charge transfer (ICT), a critical process for many electronic devices. mdpi.comnih.govrsc.org Furthermore, among various benzoazole derivatives, BTz compounds have been reported to exhibit the highest luminescence quantum yields, enhancing their utility in light-emitting technologies. mdpi.com

Derivatives of N2-alkylated 2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole have been successfully investigated as semiconductor materials in Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net These compounds are often designed with a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture, where the electron-deficient benzotriazole (B28993) serves as the central acceptor unit. nih.govrsc.org This structure promotes efficient intramolecular charge transfer. nih.gov

Research indicates that the performance of these materials in OFETs is critically dependent on molecular planarity and the degree of π-conjugation, which influences supramolecular organization and charge mobility. rsc.orgnih.gov Theoretical calculations using Density Functional Theory (DFT) have shown that the benzotriazole core and attached arylalkynyl fragments are largely coplanar, which is advantageous for effective π-conjugation. rsc.orgnih.gov When integrated into a top-contact/bottom-gate thin-film transistor architecture, these materials predominantly exhibit p-type semiconductor behavior. nih.govnih.gov Copolymers based on alkylbenzotriazole have also been used to create ambipolar light-emitting transistors with electron mobilities surpassing 0.01 cm² V⁻¹ s⁻¹. researchgate.net

Below is a table summarizing the characteristics of several D-A-D 2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole derivatives tested as p-type semiconductors in OFETs.

Compound ArchitectureKey Structural FeaturesPerformance MetricReference
D-π-A-π-D2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole core with alkynyl donor groupsP-type semiconductor behavior nih.gov
D-π-A-π-DPlanar backbone with wide π-conjugationGood charge mobility nih.gov
A-A CopolymerAlkylbenzotriazole and benzothiadiazole unitsElectron mobility > 0.01 cm² V⁻¹ s⁻¹ researchgate.net

This table is representative of findings in the field and illustrates the general performance characteristics of the compound class.

The strong luminescence of benzotriazole derivatives makes them attractive candidates for the emissive layer in Organic Light-Emitting Diodes (OLEDs). polyu.edu.hkmdpi.com The construction of molecules with a benzotriazole unit can enhance the electronic properties of the resulting materials, making them suitable for OLED applications. polyu.edu.hk

Donor-acceptor systems incorporating a 2,1,3-benzothiadiazole (B189464) core, a related and often compared structure, have been developed where the photoluminescence quantum yield (PLQY) is highly dependent on the strength of the donor component, in some cases approaching 100%. mdpi.com An OLED device fabricated using a triazole-linked carbazole-benzothiadiazole D-A system as the light-emitting layer demonstrated a maximum brightness of 8000 cd/m² at 18 V, with a maximum current efficiency of 3.29 cd/A. mdpi.com Similar principles apply to 2-butyl-2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole derivatives, where tuning the donor and acceptor strengths allows for the creation of efficient emitters. polyu.edu.hk

The table below shows the performance of a representative OLED device using a triazole-based D-A emitter.

Emitting MaterialDevice PerformanceApplied VoltageReference
Triazole-linked carbazole-benzothiadiazoleMax. Brightness: 8000 cd/m²18 V mdpi.com
Triazole-linked carbazole-benzothiadiazoleMax. Current Efficiency: 3.29 cd/AN/A mdpi.com

This table highlights the potential of triazole-containing materials in high-performance OLEDs.

Two-photon absorption (TPA) is a nonlinear optical process with applications in fields like 3D microfabrication and biological imaging. mdpi.com Symmetrical D-π-A-π-D structures based on a 2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole acceptor core have shown particularly promising TPA properties. mdpi.comresearchgate.net

Research into these derivatives has focused on establishing a clear structure-property relationship. researchgate.net It has been found that the TPA cross-section (σ2PA) can be significantly enhanced by strategic chemical design. For instance, a series of D-π-A-π-D dyes featuring a 2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole core achieved a TPA cross-section value as high as 1532 GM, a figure that surpasses values from similar benzothiadiazole derivatives. researchgate.net This demonstrates that with the appropriate choice of donor and π-bridge, 2-butyl-2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole-based scaffolds can be engineered into highly effective TPA materials. mdpi.comresearchgate.net

Compound FamilyMaximum TPA Cross-Section (σ2PA)Key FeatureReference
D-π-A-π-D Benzoazole Dyes1532 GM2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole core researchgate.net
D-π-A-π-D Alkynyl-BTzup to 1510 GMLarge Stokes shifts and good fluorescence researchgate.net

This table presents TPA cross-section values for high-performing benzotriazole derivatives.

Optical Waveguiding Behavior and Photonic Device Architectures

The ability of organic molecules to self-assemble into well-defined micro- or nanostructures is essential for creating novel photonic devices. mdpi.com Derivatives of 2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole have demonstrated excellent behavior as active optical waveguides, which are structures that confine and guide light. mdpi.comrsc.org

T-shaped 2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole derivatives can self-assemble into organized aggregates like crystalline needles or ribbons. nih.govrsc.org These supramolecular structures possess a higher refractive index than their surroundings, allowing them to guide light based on the principles of total internal reflection. mdpi.com Studies on new Donor-Acceptor-Donor (D-A-D) benzotriazole derivatives that form crystals have shown that they all display active optical waveguiding with optical loss coefficients in the range of 10⁻² dB/nm. researchgate.net A key advantage is the ability to tune the luminescence of these waveguide materials across a wide spectral range (500-700 nm) by simply changing the substituents on the benzotriazole core. researchgate.net

Controlled Self-Assembly and Supramolecular Architectures

The planar character and inherent tendency of the 2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole moiety to form organized structures make it a cornerstone for building complex supramolecular architectures. mdpi.comuam.esresearchgate.net The self-assembly process allows for the bottom-up fabrication of nanoscopic structures with combined properties suitable for a range of applications. rsc.org The formation of these architectures is driven by non-covalent interactions like π-π stacking. researchgate.net

The substituent at the N2 position of the benzotriazole ring, such as a butyl group, plays a crucial role in directing the self-assembly process and determining the final morphology of the aggregates. rsc.org While the aromatic core drives π-stacking, the alkyl chains influence the packing and solubility of the molecules.

Studies on T-shaped 2H-benzo[d] Current time information in West Northamptonshire, GB.mdpi.comnih.govtriazole derivatives have shown that peripheral substitutions have a profound impact on the morphology of the resulting aggregates. rsc.org For example, unsubstituted triazoles might form flower-like aggregates, whereas methoxy-substituted versions self-assemble into thick, crystalline needles. rsc.org In polymers containing a benzotriazole unit with alkyl sidechains, a competition can arise between the ordering of the conjugated backbone and the ordering of the alkyl chains. osti.gov The presence of the butyl group can induce a specific ordering of the sidechains, which in turn influences the torsional angle and disorder of the polymer backbone, ultimately affecting the material's electronic properties and charge transport capabilities. osti.gov Therefore, the 2-butyl moiety is not merely a solubilizing group but an active component in controlling the supramolecular organization and final material properties. rsc.orgosti.gov

Formation of Organogels and Soft Materials

The molecular structure of 2-Butyl-2H-benzo[d] mdpi.comrsc.orgsemanticscholar.orgtriazole provides a basis for the formation of organogels, which are a class of soft materials with a liquid phase immobilized within a three-dimensional network of self-assembled gelator molecules. The formation of these gels is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Research into 2H-benzo[d] mdpi.comrsc.orgsemanticscholar.orgtriazole derivatives has shown that the introduction of specific functional groups is a key strategy for inducing gelation. mdpi.com For instance, the incorporation of long alkyl chains, amide groups, or cyano moieties can promote the self-assembly process necessary for gel formation. mdpi.com While specific studies on the organogelating properties of unsubstituted 2-Butyl-2H-benzo[d] mdpi.comrsc.orgsemanticscholar.orgtriazole are not extensively documented, the principles of supramolecular chemistry suggest that functionalization of the benzotriazole core is a promising route to new organogelators. The butyl group at the N2 position of the triazole ring can influence the solubility and packing of the molecules, which are critical factors in gel formation.

The general approach to forming organogels from low-molecular-weight organogelators (LMOGs) involves dissolving the gelator in a suitable organic solvent at an elevated temperature and then allowing the solution to cool. ijrpb.com During cooling, the gelator molecules self-assemble into a fibrous network that entraps the solvent, leading to the formation of a gel. The properties of the resulting organogel, such as its thermal stability and mechanical strength, are highly dependent on the molecular structure of the gelator and the nature of the solvent.

Table 1: Functional Groups Promoting Organogel Formation in 2H-Benzo[d] mdpi.comrsc.orgsemanticscholar.orgtriazole Derivatives

Functional Group Role in Gel Formation Reference
Long Alkyl Chains Enhance van der Waals interactions and influence solubility. mdpi.com
Amide Groups Promote hydrogen bonding between gelator molecules. mdpi.com
Cyano Groups Can facilitate the formation of promising gelators. mdpi.com

Design and Performance Modulation in Donor-Acceptor (D-A) Conjugated Systems

The 2H-benzo[d] mdpi.comrsc.orgsemanticscholar.orgtriazole (BTz) moiety is a well-established electron-acceptor unit in the design of donor-acceptor (D-A) conjugated systems. rsc.orgmdpi.com These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The electronic properties of D-A systems can be finely tuned by modifying the donor and acceptor units, as well as the connecting π-bridge.

The 2-Butyl-2H-benzo[d] mdpi.comrsc.orgsemanticscholar.orgtriazole scaffold offers a versatile platform for creating novel D-A materials. The butyl group at the N2 position can enhance the solubility of the resulting polymers and influence their solid-state packing, which in turn affects the charge transport properties of the material. atamanchemicals.com

A series of donor-π-acceptor-π-donor (D-π-A-π-D) compounds based on a 2H-benzo[d] mdpi.comrsc.orgsemanticscholar.orgtriazole core have been synthesized and characterized. rsc.org These materials exhibit p-type semiconductor behavior in OFETs, with their performance being critically dependent on the planarity of the molecular structure and the efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor fragments. rsc.org

The performance of D-A conjugated polymers can be modulated by introducing different alkyl chains on the BTz unit. For example, polymers based on benzodithiophene (BDT) as the donor and a fluorinated BTz derivative with a 2-butyloctyl substituent as the acceptor have been synthesized for use in polymer solar cells.

Table 2: Performance of a Donor-Acceptor Polymer Based on a 2-Butyloctyl-Substituted Benzotriazole Derivative in Organic Solar Cells

Parameter Value
Open-circuit voltage (Voc) 0.86 V
Short-circuit current (Jsc) 14.5 mA/cm2
Fill factor (FF) 0.65
Power conversion efficiency (PCE) 8.1%

These results highlight the potential of tuning the alkyl substituent on the BTz ring to optimize the performance of organic electronic devices.

Sensor Development and Chemodetection Platforms

The inherent electronic and photophysical properties of the 1,2,3-triazole ring make it a promising component in the development of chemical sensors and chemodetection platforms. researchgate.net The nitrogen atoms in the triazole ring can act as binding sites for metal ions and other analytes, leading to a detectable change in the optical or electrochemical properties of the molecule. researchgate.net

While there is a lack of specific reports on the use of 2-Butyl-2H-benzo[d] mdpi.comrsc.orgsemanticscholar.orgtriazole in sensor applications, the broader family of triazole derivatives has been successfully employed in the design of chemosensors. For instance, triazole-based Schiff base chemosensors have been developed for the selective and sensitive detection of lead ions (Pb²⁺) in aqueous solutions. nih.govrsc.org These sensors exhibit a colorimetric and fluorescent response upon binding to the target ion.

Furthermore, 2H-benzo[d] mdpi.comrsc.orgsemanticscholar.orgtriazole derivatives have been investigated for their ability to form optical waveguides, which are essential components in integrated photonic devices and sensors. mdpi.com The self-assembly of these molecules into well-defined microstructures allows for the confinement and propagation of light, which can be modulated by the presence of external stimuli.

The development of electrochemical sensors is another area where triazole derivatives could find application. Electrochemical sensors offer advantages such as rapid response times, portability, and low cost. nih.govmdpi.com The modification of electrode surfaces with triazole-containing compounds could lead to sensors with enhanced selectivity and sensitivity for a variety of analytes.

Corrosion Inhibition Mechanisms on Metal Surfaces

Benzotriazole (BTA) and its derivatives are widely recognized as effective corrosion inhibitors, particularly for copper and its alloys. mdpi.comsemanticscholar.orgatamanchemicals.comnih.govhelsinki.fi The mechanism of inhibition involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.

The primary mechanism of corrosion inhibition by BTA on copper is the formation of a stable Cu(I)-BTA polymeric film. mdpi.comsemanticscholar.org This film is formed through the chemisorption of BTA molecules onto the copper surface, with the nitrogen atoms of the triazole ring playing a key role in the coordination with copper atoms. mdpi.com The presence of an n-butyl group on the benzotriazole ring has been shown to be effective in inhibiting the corrosion of copper in aqueous systems. atamanchemicals.com

The adsorption of triazole derivatives on metal surfaces can be influenced by several factors, including the pH of the corrosive medium and the presence of other ions. semanticscholar.org The inhibition mechanism can involve different types of interactions, such as:

Chemisorption: The formation of chemical bonds between the inhibitor molecules and the metal surface.

Physisorption: Electrostatic interactions between the charged inhibitor molecules and the charged metal surface.

Complex formation: The formation of a coordination complex between the inhibitor and metal ions. mdpi.com

The effectiveness of 1,2,3-triazole derivatives as corrosion inhibitors has also been demonstrated for other metals, such as mild steel in acidic media. mdpi.com The ability to tailor the structure of the triazole inhibitor, for example by introducing different substituents, allows for the optimization of its performance for specific applications.

Table 3: Inhibition Efficiency of a Triazole Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (M) Inhibition Efficiency (%)
1 x 10-5 75.2
5 x 10-5 85.6
1 x 10-4 90.1
5 x 10-4 94.3
1 x 10-3 96.8

Ligand Design for Organometallic Catalysis

The 1,2,3-triazole ring is a versatile and widely used ligand in the field of organometallic catalysis. researchgate.nethud.ac.ukacs.orgacs.orgnih.govnih.govrcsi.comresearchgate.netnih.gov The presence of three nitrogen atoms provides multiple coordination sites for metal centers, and the electronic properties of the ring can be readily tuned through substitution.

The coordination chemistry of 1,2,3-triazoles is rich and diverse, with the nitrogen atoms at the N2 and N3 positions being the most common coordination sites. The choice of metal precursor and reaction conditions can influence the coordination mode of the triazole ligand, leading to the formation of a variety of organometallic complexes with different structures and catalytic activities.

While specific examples of organometallic complexes featuring the 2-Butyl-2H-benzo[d] mdpi.comrsc.orgsemanticscholar.orgtriazole ligand are not extensively reported, the general principles of 1,2,3-triazole coordination chemistry can be applied. The butyl group at the N2 position would be expected to influence the steric and electronic properties of the ligand, which in turn would affect the properties of the resulting metal complex. For example, the steric bulk of the butyl group could be used to control the coordination number and geometry of the metal center, which can have a significant impact on the selectivity of a catalytic reaction.

The electronic properties of the triazole ligand are also crucial for its performance in catalysis. The strong σ-donating ability of 1,2,3-triazolylidene ligands, a class of mesoionic carbenes derived from 1,2,3-triazoles, has been shown to lead to highly active metal complexes in a variety of catalytic transformations. acs.org The introduction of a butyl group on the benzotriazole scaffold could modulate these electronic properties, providing a means to fine-tune the reactivity of the catalyst.

Table 4: Common Metals Used in 1,2,3-Triazole-Based Catalysis

Metal Catalytic Application Reference
Copper (Cu) Azide-alkyne cycloaddition (Click Chemistry) nih.gov
Ruthenium (Ru) Regioselective azide-alkyne cycloaddition nih.gov
Palladium (Pd) Cross-coupling reactions, C-H activation nih.gov
Gold (Au) Various catalytic transformations rcsi.com
Platinum (Pt) Various catalytic transformations rcsi.com

Future Perspectives and Emerging Research Directions for 2 Butyl 2h Benzo D 1 2 3 Triazole Compounds

Development of Novel and Green Synthetic Methodologies for Enhanced Atom Economy

The synthesis of 2-substituted benzotriazoles is an active area of research, with a growing emphasis on "green chemistry" principles that prioritize efficiency and minimize waste. mdpi.comjocpr.com The concept of atom economy, which measures how effectively atoms from the reactants are incorporated into the final product, is a key driver in the development of new synthetic routes. jocpr.com

Traditional methods for synthesizing benzotriazole (B28993) derivatives can sometimes involve harsh reaction conditions, the use of metal catalysts, and the generation of significant waste. researchgate.net To address these drawbacks, researchers are exploring more environmentally benign approaches. One promising strategy involves the use of microwave-assisted synthesis, which has been shown to lead to higher yields in shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.org For instance, the synthesis of 1-chloromethylbenzotriazole, a precursor for various derivatives, was achieved in just 4 minutes and 20 seconds using microwave irradiation, a significant reduction from the 6 hours required by conventional reflux. nih.gov

Furthermore, catalyst-free and solvent-free reaction conditions are being investigated. researchgate.netresearchgate.netrsc.org A notable example is the synthesis of 2-substituted benzothiazoles from N-acylated benzotriazoles, which proceeds in high yields without the need for a catalyst or auxiliary reagents. researchgate.netrsc.org The use of water as a reaction medium under microwave irradiation has also been demonstrated as a green and efficient method. researchgate.net Other innovative approaches include Selectfluor-mediated synthesis, which boasts excellent atom economy by utilizing dimethyl sulfoxide (B87167) (DMSO) as a dual-carbon synthon. nih.gov

The development of polymer-supported benzotriazole leaving groups is another area of interest, as it facilitates the synthesis of a wide variety of compounds with improved efficiency. acs.org These advancements in synthetic methodologies are not only making the production of 2-butyl-2H-benzotriazole and its derivatives more sustainable but are also opening up new possibilities for creating complex molecular architectures.

Rational Design of Derivatives with Precisely Tunable Optoelectronic Properties

The ability to fine-tune the optical and electronic properties of materials is crucial for their application in various technologies, including organic electronics. 2-Butyl-2H-benzo[d] rsc.orgnih.govneliti.comtriazole serves as a versatile scaffold for the rational design of derivatives with tailored optoelectronic characteristics. By strategically modifying the molecular structure, researchers can control properties such as light absorption and emission, energy levels, and charge carrier mobility. mdpi.com

Benzotriazole is an electron-deficient heterocycle, making it a suitable component in donor-acceptor (D-A) type conjugated polymers. mdpi.com These polymers are of great interest for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). metu.edu.tr The copolymerization of benzotriazole derivatives with various electron-donating units allows for the tuning of the polymer's bandgap and absorption spectrum. mdpi.com For example, copolymers of benzotriazole with donors like thieno[3,2-b]thiophene (B52689) have shown promise in non-fullerene organic solar cells. mdpi.com

The photophysical properties of 2-(2'-hydroxyaryl)benzotriazoles have been studied, revealing the dramatic effect of substituents on their behavior. acs.org The introduction of different alkyl chains and other functional groups can alter the electronic and optical properties of the resulting conjugated polymers. metu.edu.tr Theoretical calculations, such as those predicting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, play a crucial role in the rational design process, guiding the synthesis of materials with desired electronic characteristics. beilstein-journals.org The synthesis of benzotriazole-based polymers with pendant carbazole (B46965) derivative groups has demonstrated intramolecular Förster Resonance Energy Transfer (FRET), a key process in light-harvesting applications. researchgate.net

Advanced Characterization Techniques for Elucidating Material Behavior at the Nanoscale

Understanding the behavior of materials at the nanoscale is fundamental to optimizing their performance. A suite of advanced characterization techniques is being employed to investigate the properties and interactions of 2-butyl-2H-benzotriazole and its derivatives at this critical length scale.

Spectroscopic methods, including photoemission and absorption spectroscopy, combined with computational modeling, provide detailed insights into the adsorption and interaction of benzotriazole molecules on surfaces. osti.gov For instance, studies on the adsorption of benzotriazole on copper surfaces have revealed that the molecule can form complex structures, including chains and dimers. osti.govreading.ac.uk These investigations are crucial for understanding the corrosion inhibition mechanism of benzotriazole.

Nuclear Magnetic Resonance (NMR) and light scattering techniques have been used to study the self-assembly behavior of benzotriazole in aqueous solutions. conestogac.on.ca These studies have shown that benzotriazole molecules can aggregate to form nanoparticles. conestogac.on.ca

For polymer derivatives, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess their thermal stability. metu.edu.tr Cyclic Voltammetry (CV) is employed to investigate the redox behavior and determine the HOMO and LUMO energy levels of these polymers. metu.edu.tr The optical properties are characterized using UV-Vis spectrophotometry. metu.edu.tr The morphology of composite materials containing benzotriazole derivatives is often examined using Scanning Electron Microscopy (SEM). rsc.org

These advanced characterization techniques provide a comprehensive understanding of the structure-property relationships in materials based on 2-butyl-2H-benzotriazole, enabling researchers to correlate nanoscale behavior with macroscopic performance.

Integration into Hybrid Organic-Inorganic Composite Materials

The integration of 2-butyl-2H-benzotriazole and its derivatives into hybrid organic-inorganic composite materials is a promising strategy for developing materials with synergistic properties and enhanced functionalities. These composites can combine the processability and functional versatility of the organic component with the robustness and unique properties of the inorganic material.

A significant area of application for these composites is in corrosion protection. Benzotriazole is a well-known corrosion inhibitor, and its incorporation into coatings can significantly enhance their protective capabilities. rsc.orgnih.gov For example, benzotriazole has been loaded into layered double hydroxides (LDHs) to create nanomaterials that offer superior anti-corrosion performance when incorporated into polyurethane coatings. rsc.org The composite passivation of electroplated copper coatings with a mixture of benzotriazole and 2-mercaptobenzothiazole (B37678) has been shown to form a protective film that significantly improves corrosion resistance. nih.gov

Another approach involves the use of mesoporous silica (B1680970) nanoparticles (MSNs) as carriers for benzotriazole. acs.org These nanocarriers can be engineered for stimuli-responsive release of the inhibitor, providing "smart" corrosion protection. acs.org Composites have also been prepared by combining sulfonated cyclone fibre cellulose (B213188) with benzotriazole, resulting in materials with potential applications in fuel cells due to their thermal stability and controlled methanol (B129727) permeability. neliti.com

The development of these hybrid materials opens up new avenues for creating advanced functional materials with applications ranging from protective coatings to energy conversion and storage.

Exploration of New Applications in Specialized Fields of Materials Science

Beyond the established applications, researchers are actively exploring new and specialized uses for 2-butyl-2H-benzotriazole and its derivatives in various fields of materials science. The unique chemical and physical properties of these compounds make them attractive candidates for a range of advanced applications.

In the realm of organic electronics, benzotriazole-based polymers are being investigated not only as donor materials but also as acceptors in organic solar cells. mdpi.com This "double-cross" potential highlights the versatility of these materials. Furthermore, benzotriazole derivatives are being incorporated into materials for organic field-effect transistors (OFETs) and have shown potential for use in optical waveguides. nih.gov

The self-assembly properties of benzotriazole are also being harnessed. For instance, benzotriazole-based polymers have been designed to form supramolecular nanochannels that can enhance proton transport, which is crucial for applications in fuel cells. researchgate.net

Moreover, the biological activity of benzotriazole derivatives, including their antifungal and anticancer properties, suggests potential applications in the development of functional materials with antimicrobial or therapeutic properties. gsconlinepress.comnih.govnih.gov While this article focuses on materials science, these biological activities could be leveraged in applications such as antimicrobial coatings or functionalized textiles.

The exploration of these new frontiers is driven by a deeper understanding of the fundamental properties of 2-butyl-2H-benzotriazole and its derivatives, paving the way for their use in a new generation of advanced materials.

Q & A

Q. What are the optimized synthetic routes for 2-butyl-2H-benzo[d][1,2,3]triazole and its derivatives?

The synthesis of alkyl-substituted benzo-triazoles typically involves nucleophilic substitution or alkylation of the triazole nitrogen. For example, brominated intermediates (e.g., 4,7-dibromo derivatives) can be functionalized with alkyl chains like 2-octyldodecyl via palladium-catalyzed cross-coupling or direct alkylation under basic conditions . Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical to minimize side reactions. Characterization via 1H^1H/13C^{13}C NMR and HRMS is essential to confirm regioselectivity and purity .

Q. How can structural and electronic properties of this compound be characterized experimentally?

  • UV-Vis/FTIR : To assess electronic transitions and functional groups (e.g., triazole ring absorption at 250–300 nm).
  • X-ray crystallography : Resolves crystal packing and substituent effects on planarity.
  • Cyclic voltammetry : Measures redox potentials, indicating electron-withdrawing/donating effects of substituents.
  • DFT calculations : Validate experimental data by modeling HOMO-LUMO gaps and charge distribution .

Q. What are the key stability considerations for this compound under experimental conditions?

The compound’s stability depends on substituents and environment. For example:

  • Thermal stability : TGA analysis reveals decomposition temperatures (>200°C for alkyl derivatives).
  • Photostability : Benzotriazole derivatives often exhibit UV resistance due to conjugation, but nitro or halogen substituents may reduce stability .
  • Hydrolytic stability : Test in aqueous buffers (pH 1–14) to identify susceptibility to hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the optoelectronic properties of this compound derivatives?

DFT (e.g., B3LYP/6-311G+(d,p)) models electronic properties such as bandgap, dipole moments, and charge transport. For example, bromo/fluoro substituents lower LUMO levels, enhancing electron affinity for organic photovoltaics (OPV). MD simulations assess thin-film morphology, critical for OPV efficiency . Comparative studies with experimental UV-Vis and PL data validate predictions .

Q. What strategies resolve contradictions in biological activity data for benzotriazole derivatives?

Contradictions often arise from assay conditions or substituent effects. Methodological approaches include:

  • Dose-response curves : Quantify IC50_{50} values across multiple cell lines.
  • SAR studies : Systematically vary substituents (e.g., nitro, acetylated sugars) to isolate bioactive moieties. For example, tetrazolomethyl derivatives show enhanced antimicrobial activity due to increased hydrophilicity .
  • Molecular docking : Identify binding interactions with target proteins (e.g., CRC biomarkers) to explain efficacy variations .

Q. How can this compound be integrated into catalytic or material systems?

  • Catalysis : The triazole ring acts as a ligand for Pd nanoparticles in cross-coupling reactions. Immobilization on Fe3_3O4_4/chitosan magnetic nanocatalysts improves recyclability (e.g., Suzuki-Miyaura reactions) .
  • Material Science : Incorporate into conjugated polymers for OLEDs/OPVs. Brominated derivatives enable polymerization via Stille or Suzuki couplings, while alkyl chains enhance solubility .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

  • In situ NMR/IR : Monitor intermediate formation during alkylation or cycloaddition.
  • ESR spectroscopy : Detect radical intermediates in photochemical reactions.
  • Mass spectrometry (MS/MS) : Track fragmentation pathways to confirm reaction byproducts .

Methodological Tables

Table 1. Key Synthetic Routes for this compound Derivatives

Reaction TypeConditionsYield (%)Reference
BrominationNBS, DMF, 80°C85
AlkylationK2_2CO3_3, DMF, 100°C72
Click ChemistryCuI, DIPEA, RT90

Table 2. Comparative Optoelectronic Properties of Selected Derivatives

Derivativeλmax_{\text{max}} (nm)Bandgap (eV)Application
4,7-Dibromo-5,6-difluoro3203.1OPV
2-(2-Ethylhexyl)2903.4OLED

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-2H-benzo[d][1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
2-Butyl-2H-benzo[d][1,2,3]triazole

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